molecular formula C20H14F2N2O3S B11335656 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-fluorophenyl)acetamide

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B11335656
M. Wt: 400.4 g/mol
InChI Key: LVMGPDBXIMFCBH-UHFFFAOYSA-N
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Description

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-fluorophenyl)acetamide is a complex organic compound characterized by the presence of fluorine atoms and a dibenzo[c,e][1,2]thiazin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo[c,e][1,2]thiazin core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the fluorine atoms: Fluorination reactions are carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazin ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the structure can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The dibenzo[c,e][1,2]thiazin core can interact with aromatic residues in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
  • N-(3-fluorophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Uniqueness

The presence of both fluorine atoms and the dibenzo[c,e][1,2]thiazin core in 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-fluorophenyl)acetamide makes it unique compared to other similar compounds

Properties

Molecular Formula

C20H14F2N2O3S

Molecular Weight

400.4 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C20H14F2N2O3S/c21-13-4-3-5-15(10-13)23-20(25)12-24-18-9-8-14(22)11-17(18)16-6-1-2-7-19(16)28(24,26)27/h1-11H,12H2,(H,23,25)

InChI Key

LVMGPDBXIMFCBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)F)N(S2(=O)=O)CC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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